1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.2723 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with carboxylic acid and hydroxy groups, as well as a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 1,3-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester: Similar structure but with a methyl group instead of a hydroxy group.
1,3-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester: Contains a fluorenylmethoxycarbonyl group instead of a hydroxy group.
Uniqueness
1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester is unique due to its combination of a hydroxy group and a tert-butyl ester group, which provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H18NO5- |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
MZOSQXSHAOWJQY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)[O-])O |
Origin of Product |
United States |
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